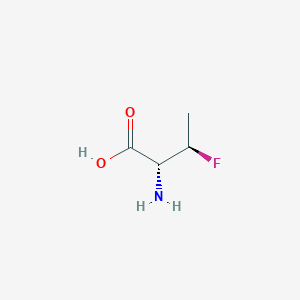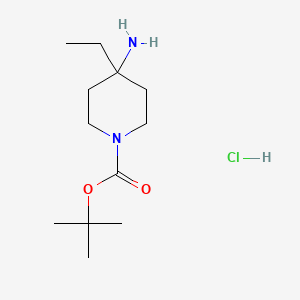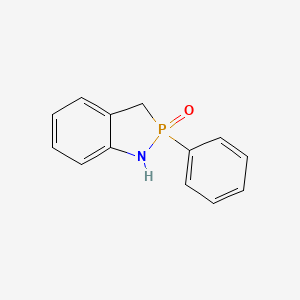
2-Phenyl-2,3-dihydro-1H-1,2lambda~5~-benzazaphosphol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-phenyl-2,3-dihydro-1H-1,2lambda5-benzazaphosphol-2-one is a heterocyclic compound that contains a phosphorus atom within its ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-2,3-dihydro-1H-1,2lambda5-benzazaphosphol-2-one can be achieved through several methods. One common approach involves the reaction of phenylphosphine with an appropriate precursor under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of 2-phenyl-2,3-dihydro-1H-1,2lambda5-benzazaphosphol-2-one may involve large-scale chemical reactors and continuous flow processes. These methods are designed to maximize yield and efficiency while minimizing waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
2-phenyl-2,3-dihydro-1H-1,2lambda5-benzazaphosphol-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different phosphorus-containing products.
Reduction: Reduction reactions can lead to the formation of different reduced phosphorus species.
Substitution: The compound can undergo substitution reactions where one or more atoms in the ring are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield phosphine oxides, while reduction can produce phosphines. Substitution reactions can result in a variety of substituted benzazaphosphol derivatives.
Wissenschaftliche Forschungsanwendungen
2-phenyl-2,3-dihydro-1H-1,2lambda5-benzazaphosphol-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex phosphorus-containing compounds.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions involving phosphorus.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.
Industry: It is used in the development of new materials and catalysts for various industrial processes.
Wirkmechanismus
The mechanism by which 2-phenyl-2,3-dihydro-1H-1,2lambda5-benzazaphosphol-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s phosphorus atom plays a crucial role in these interactions, often forming bonds with other atoms or groups within the target molecules. These interactions can lead to changes in the target’s structure and function, resulting in various biological and chemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-phenyl-2,3-dihydro-1H-1,2lambda5-benzazaphosphol-2-one include other phosphorus-containing heterocycles such as:
- 1,3-dimethyl-2-phenyl-2,3-dihydro-1H-benzoimidazole
- 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one
- 2-halo-N-(1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide
Uniqueness
What sets 2-phenyl-2,3-dihydro-1H-1,2lambda5-benzazaphosphol-2-one apart from these similar compounds is its specific ring structure and the presence of the phosphorus atom. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
82632-12-0 |
|---|---|
Molekularformel |
C13H12NOP |
Molekulargewicht |
229.21 g/mol |
IUPAC-Name |
2-phenyl-1,3-dihydro-1,2λ5-benzazaphosphole 2-oxide |
InChI |
InChI=1S/C13H12NOP/c15-16(12-7-2-1-3-8-12)10-11-6-4-5-9-13(11)14-16/h1-9H,10H2,(H,14,15) |
InChI-Schlüssel |
ZQXPGJJFUQBULL-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=CC=CC=C2NP1(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


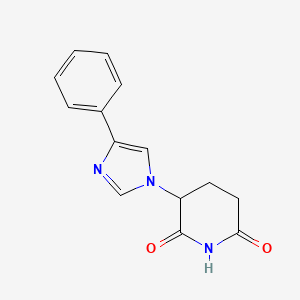
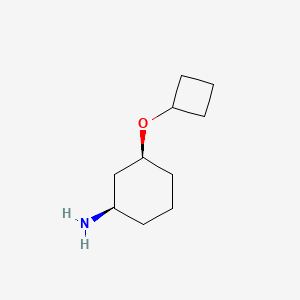
![benzyl N-[3-(2-hydroxyethoxy)propyl]carbamate](/img/structure/B13481351.png)




![3-[(Chlorocarbonyl)oxy]propane-1-sulfonyl fluoride](/img/structure/B13481381.png)
![5-[2-(4-Aminophenyl)ethylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13481389.png)

![1-{8-Fluoro-2-methylimidazo[1,2-a]pyridin-6-yl}ethan-1-one](/img/structure/B13481392.png)
